

Grandifloric acid melting point and solubility

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Compound of Interest

Compound Name: *Grandifloric acid*

Cat. No.: *B210242*

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An In-Depth Technical Guide to the Physicochemical Properties of **Grandifloric Acid**

Introduction

Grandifloric acid (CAS No: 22338-69-8) is a naturally occurring diterpenoid of the kaurane type.^[1] It is isolated from various plant sources, including the herbs of *Siegesbeckia orientalis* L. and sunflowers (*Helianthus annuus*).^[2] As a member of the diterpenoid family, **grandifloric acid** has garnered interest within the scientific community for its potential biological activities, which include anti-inflammatory and antimicrobial effects.^[1] This technical guide provides a comprehensive overview of the melting point and solubility of **grandifloric acid**, presenting key data, detailed experimental protocols for their determination, and logical workflows for researchers, scientists, and professionals in drug development.

Physicochemical Data

The accurate determination of physicochemical properties such as melting point and solubility is fundamental in the process of drug discovery and development. These parameters influence formulation, bioavailability, and the design of subsequent in vitro and in vivo studies.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities can lead to a depression and broadening of this range.^[3] The experimentally determined melting point of **grandifloric acid** is summarized below.

Property	Temperature Range (°C)	Source
Melting Point	226 - 228 °C	BOC Sciences[2]
Melting Point	216 - 218 °C	Human Metabolome Database[4]

Note: The variation in reported melting points may be attributed to differences in the purity of the analyzed samples or the specific instrumentation and heating rates used during determination.

Solubility Profile

Solubility is a crucial property that affects the absorption and distribution of a compound within a biological system. **Grandifloric acid**, being a lipophilic diterpenoid, exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.[1]

Solvent	Solubility Description	Source
Chloroform	Soluble	BioCrick[5], ChemFaces[6]
Dichloromethane	Soluble	BioCrick[5], ChemFaces[6]
Ethyl Acetate	Soluble	BioCrick[5], ChemFaces[6]
Dimethyl Sulfoxide (DMSO)	Soluble	BioCrick[5], ChemFaces[6]
Acetone	Soluble	BioCrick[5], ChemFaces[6]
Water	Low Solubility	CymitQuimica[1]

For in vivo applications where aqueous systems are necessary, co-solvents are often employed. A suggested preparation involves dissolving **grandifloric acid** first in DMSO, followed by dilution with PEG300, Tween 80, and a final addition of an aqueous buffer like saline or PBS.[7] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of **grandifloric acid**.

Melting Point Determination via Capillary Method

This protocol describes the use of a digital melting point apparatus, a common and accurate method for determining the melting range of a solid organic compound.[3][8]

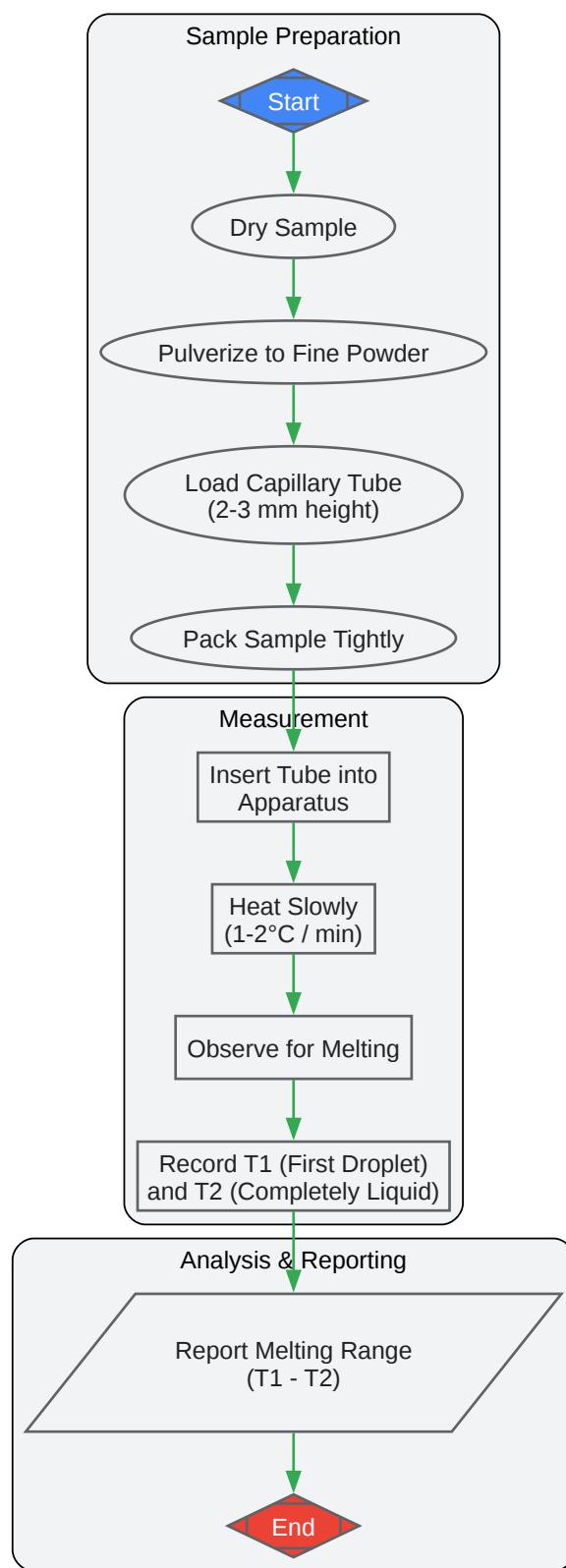
Materials:

- **Grandifloric acid** (dry, purified solid)
- Capillary tubes (one end sealed)
- Mortar and pestle (if sample is not a fine powder)
- Digital melting point apparatus (e.g., Mel-Temp)
- Spatula

Procedure:

- **Sample Preparation:** Ensure the **grandifloric acid** sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[9] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
- **Loading the Capillary Tube:** Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[9]
- **Packing the Sample:** To move the solid to the bottom of the tube, tap the sealed end gently on a hard surface. Alternatively, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[9] Repeat until the sample is tightly packed to a height of 2-3 mm.[3]
- **Instrument Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

- Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time during the precise measurement.[\[3\]](#)
- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with the sample. Set a slow heating rate (1-2°C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.[\[3\]](#)
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears.[\[9\]](#) Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[\[9\]](#) The melting range is reported as T1 - T2.
- Replicates: For accuracy, the determination should be repeated at least twice with fresh samples. Consistent results should be obtained.

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Workflow for Melting Point Determination.

Solubility Determination via Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **Grandifloric acid** (crystalline solid)
- Selection of solvents (e.g., DMSO, ethanol, water, phosphate buffer pH 7.4)
- Scintillation vials or glass test tubes with screw caps
- Analytical balance
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

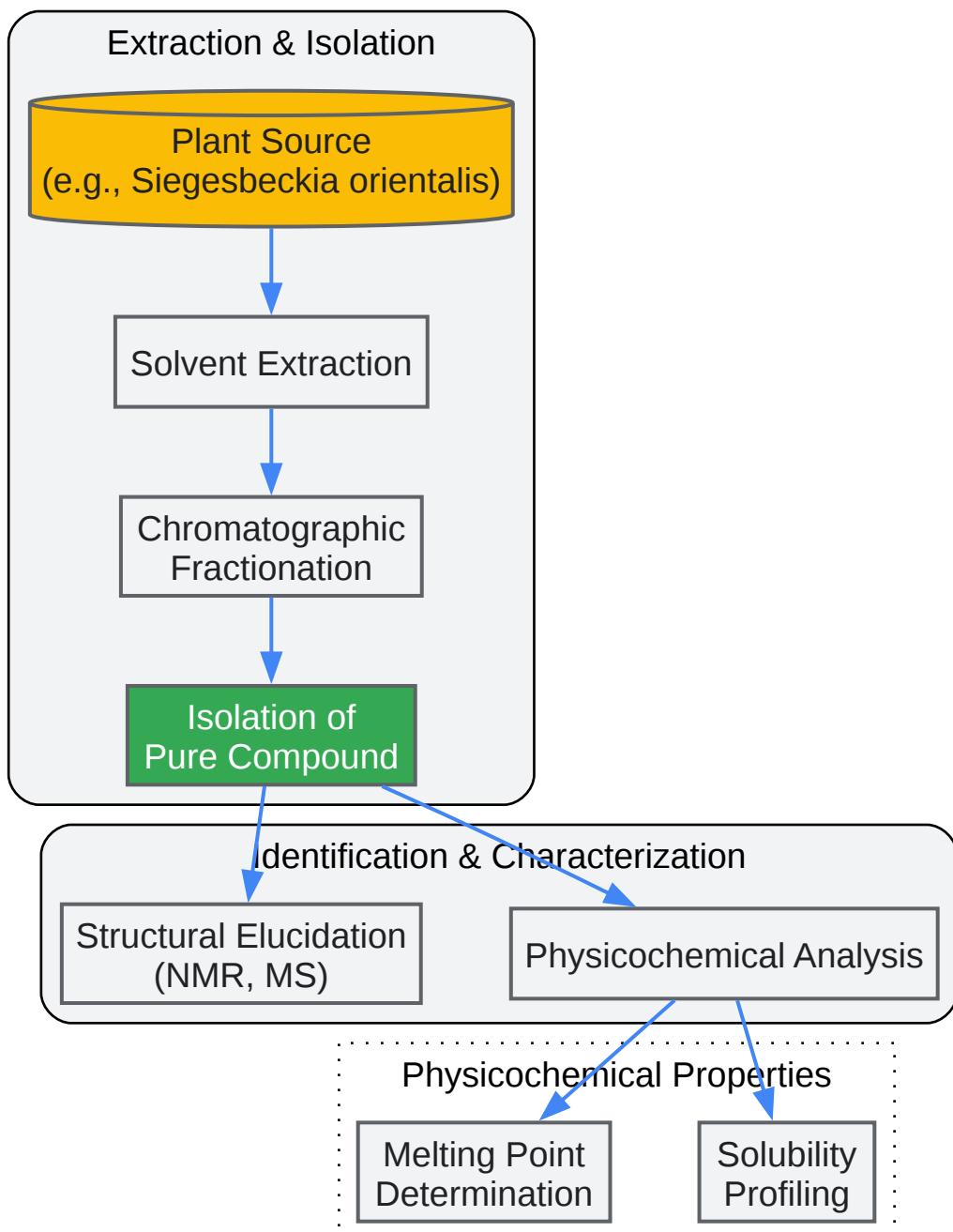
- Preparation of Standard Curve: Prepare a series of standard solutions of **grandifloric acid** of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.
- Sample Preparation: Add an excess amount of solid **grandifloric acid** to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a

sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

- Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the aliquot through a syringe filter to remove any remaining micro-particulates.
- Quantitative Analysis: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the previously generated standard curve. Analyze the diluted sample using the same analytical method (e.g., HPLC).
- Calculation: Use the standard curve to determine the concentration of **grandifloric acid** in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of **grandifloric acid** in that solvent at the specified temperature.

Isolation and Characterization Workflow

The discovery and development of natural products like **grandifloric acid** follow a structured workflow, from initial extraction to final characterization. This process is critical for ensuring the identity and purity of the compound before its use in further research.



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General workflow for natural product isolation.

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